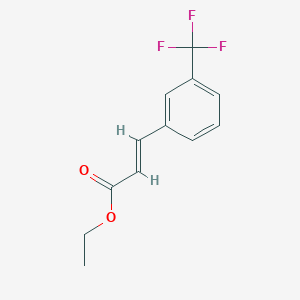

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Description

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 116577-12-9) is an α,β-unsaturated ester characterized by an ethyl ester group and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₁₁F₃O₂, with a molecular weight of 244.21 g/mol (calculated). The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing reactivity in conjugate addition reactions and influencing photophysical properties. This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its structural versatility .

Properties

IUPAC Name |

ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEFFHZPTOFBED-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(3-(trifluoromethyl)phenyl)acrylic acid.

Reduction: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exerts its effects depends on its specific application. In drug design, the trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds. The molecular targets and pathways involved vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

(a) Methyl vs. Ethyl Esters

- (E)-Methyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 104201-66-3):

- Molecular formula : C₁₁H₉F₃O₂.

- Key difference : Replacement of the ethyl group with a methyl ester reduces steric hindrance and increases polarity. Methyl esters typically exhibit lower boiling points and higher solubility in polar solvents compared to ethyl analogs.

- Applications : Used in polymer chemistry and as a precursor for agrochemicals .

(b) Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)acrylate (CAS 184969-49-1):

- Molecular formula : C₁₃H₁₀F₆O₂.

- Key difference : Dual trifluoromethyl groups at the 3- and 5-positions enhance electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated system.

- Reactivity : Higher susceptibility to nucleophilic attack, making it suitable for Michael addition reactions .

Functional Group Modifications

(a) Cyano-Substituted Analogs

- Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate (CAS 149550-20-9): Molecular formula: C₁₃H₁₀F₃NO₂. Molecular weight: 269.22 g/mol. Key difference: Introduction of a cyano (-CN) group at the α-position amplifies electron-withdrawing effects, stabilizing the enolate intermediate in polymerization or cycloaddition reactions. Applications: Utilized in fluorescent probes and as a monomer for conductive polymers .

(b) Acrylic Acid Derivatives

Substituent Position and Electronic Effects

(a) Para-Substituted Analogs

- (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate (CAS 20754-22-7):

(b) Amino-Substituted Derivatives

- Ethyl (E)-3-(4-(dimethylamino)-2-(trifluoromethyl)phenyl)acrylate (3r): Key difference: The dimethylamino (-N(CH₃)₂) group at the para position introduces electron-donating effects, creating a push-pull electronic system. Synthesis challenge: Low yields (trace amounts) due to steric and electronic conflicts during palladium-catalyzed C–H olefination .

Physicochemical and Reactivity Comparison

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its chemical reactivity and biological activity. The presence of this electronegative group can influence the compound's interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its role as a potential kinase modulator. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a critical process in various cellular signaling pathways. The trifluoromethyl group may enhance the compound's metabolic stability and bioavailability, allowing it to effectively target these enzymes.

Target Pathways

- Signal Transduction : The compound may influence signal transduction pathways involved in cell growth, differentiation, and apoptosis.

- Enzyme Inhibition : this compound has shown potential in inhibiting specific kinases associated with various diseases, including cancer.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial effects, showing efficacy against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of kinase activity involved in tumor progression.

Research Findings and Case Studies

A review of the literature reveals several key studies highlighting the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Kinase Modulation : Studies have shown that compounds structurally similar to this compound can act as effective inhibitors of specific kinases involved in cancer signaling pathways .

- Synthesis of Fluorinated Analogs : The compound serves as a precursor for synthesizing fluorinated analogs with enhanced biological activities .

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Kinase Inhibition | Modulates specific kinase activities | |

| Synthesis Applications | Used to develop fluorinated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.